2-Fluoro-4-hexyloxybenzoic acid
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Overview
Description
2-Fluoro-4-hexyloxybenzoic acid is an organic compound with the molecular formula C13H17FO3 It is a derivative of benzoic acid, where the hydrogen atom at the 2-position is replaced by a fluorine atom, and the hydrogen atom at the 4-position is replaced by a hexyloxy group
Preparation Methods
The synthesis of 2-Fluoro-4-hexyloxybenzoic acid typically involves a multi-step reaction starting from 2-Fluoro-4-hydroxybenzonitrile. One common method includes the following steps :
Hydrolysis: 2-Fluoro-4-hydroxybenzonitrile is hydrolyzed using sodium hydroxide in water at elevated temperatures.
Esterification: The resulting 2-Fluoro-4-hydroxybenzoic acid is then esterified with hexyloxy bromide under basic conditions to form this compound.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
2-Fluoro-4-hexyloxybenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common reagents used in these reactions include sodium hydroxide, hexyloxy bromide, and lithium aluminum hydride. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-Fluoro-4-hexyloxybenzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as an intermediate in the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in drug discovery and development.
Industry: It is used in the production of liquid crystals and other advanced materials.
Mechanism of Action
The mechanism of action of 2-Fluoro-4-hexyloxybenzoic acid involves its interaction with specific molecular targets. The fluorine atom can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The hexyloxy group can enhance the compound’s solubility and membrane permeability, facilitating its biological activity.
Comparison with Similar Compounds
2-Fluoro-4-hexyloxybenzoic acid can be compared with other similar compounds, such as:
2-Fluoro-4-hydroxybenzoic acid: Lacks the hexyloxy group, making it less hydrophobic and potentially less bioavailable.
2-Fluorobenzoic acid: Lacks both the hexyloxy and hydroxy groups, resulting in different chemical properties and reactivity.
4-Hydroxy-2-fluorobenzoic acid: Similar structure but with different substitution patterns, affecting its chemical behavior and applications.
These comparisons highlight the unique properties of this compound, such as its enhanced solubility and potential for biological activity.
Properties
IUPAC Name |
2-fluoro-4-hexoxybenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FO3/c1-2-3-4-5-8-17-10-6-7-11(13(15)16)12(14)9-10/h6-7,9H,2-5,8H2,1H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTUUAOLMGQMMTQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC(=C(C=C1)C(=O)O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70379053 |
Source
|
Record name | 2-Fluoro-4-hexyloxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70379053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
128895-75-0 |
Source
|
Record name | 2-Fluoro-4-hexyloxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70379053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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